1-Butan-2-yl-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea
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Overview
Description
1-Butan-2-yl-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea is a synthetic organic compound characterized by the presence of a urea functional group and a highly fluorinated side chain. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butan-2-yl-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-methylpropan-2-amine with butan-2-yl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Butan-2-yl-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorinated side chain can undergo nucleophilic substitution reactions, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
1-Butan-2-yl-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Butan-2-yl-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea involves its interaction with specific molecular targets and pathways. The highly fluorinated side chain imparts unique physicochemical properties, allowing the compound to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated structure but different functional groups.
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine: A precursor used in the synthesis of 1-Butan-2-yl-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea.
Uniqueness
This compound is unique due to its combination of a urea functional group and a highly fluorinated side chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H14F6N2O |
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Molecular Weight |
280.21 g/mol |
IUPAC Name |
1-butan-2-yl-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea |
InChI |
InChI=1S/C9H14F6N2O/c1-4-5(2)16-6(18)17-7(3,8(10,11)12)9(13,14)15/h5H,4H2,1-3H3,(H2,16,17,18) |
InChI Key |
VSWBNXLMXHFZBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)NC(C)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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